molecular formula C21H20 B12549638 Bicyclo[2.2.1]hepta-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)- CAS No. 828913-75-3

Bicyclo[2.2.1]hepta-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)-

Cat. No.: B12549638
CAS No.: 828913-75-3
M. Wt: 272.4 g/mol
InChI Key: NMAAYCBIZZGVPA-NHCUHLMSSA-N
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Description

Bicyclo[2.2.1]hepta-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)-: is a complex organic compound characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[2.2.1]hepta-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)- typically involves a series of organic reactions. One common method includes the Diels-Alder reaction, which forms the bicyclic structure. The reaction conditions often require specific temperatures and catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Substitution reactions can occur at various positions on the bicyclic structure, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alkanes.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology: In biological research, derivatives of this compound may be used to study enzyme interactions and metabolic pathways.

Industry: In industry, this compound can be used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action for Bicyclo[2.2.1]hepta-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)- involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Bicyclo[2.2.1]heptane: A simpler bicyclic compound with similar structural features.

    Bicyclo[2.2.2]octane: Another bicyclic compound with a different ring size.

Uniqueness: What sets Bicyclo[221]hepta-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)- apart is its specific stereochemistry and the presence of phenylmethyl groups

Properties

CAS No.

828913-75-3

Molecular Formula

C21H20

Molecular Weight

272.4 g/mol

IUPAC Name

(1S,4S)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene

InChI

InChI=1S/C21H20/c1-3-7-16(8-4-1)11-18-13-21-15-20(18)14-19(21)12-17-9-5-2-6-10-17/h1-10,13-14,20-21H,11-12,15H2/t20-,21-/m1/s1

InChI Key

NMAAYCBIZZGVPA-NHCUHLMSSA-N

Isomeric SMILES

C1[C@H]2C=C([C@@H]1C=C2CC3=CC=CC=C3)CC4=CC=CC=C4

Canonical SMILES

C1C2C=C(C1C=C2CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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